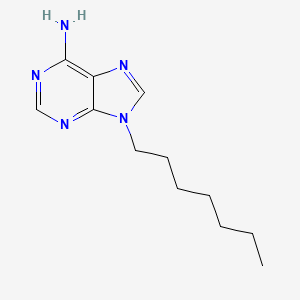
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone is a complex organic compound with the molecular formula C34H34N2O6. This compound is part of the anthraquinone family, known for their diverse applications in dyes, pigments, and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves multiple steps. One common method includes the reaction of anthraquinone with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield . Industrial production methods may involve large-scale synthesis techniques, ensuring high purity and yield .
Analyse Chemischer Reaktionen
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone can be compared with other anthraquinone derivatives such as:
1,4-Bis((2-(dimethylamino)ethyl)amino)anthra-9,10-quinone: Similar in structure but with different substituents, leading to varied chemical properties and applications.
9,10-Bis(phenylethynyl)anthracene: Another anthraquinone derivative with distinct photophysical properties. The uniqueness of this compound lies in its specific substituents, which impart unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
65271-76-3 |
|---|---|
Molekularformel |
C34H34N2O6 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
1,4-bis[2-(3,4-dimethoxyphenyl)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O6/c1-39-27-13-9-21(19-29(27)41-3)15-17-35-25-11-12-26(36-18-16-22-10-14-28(40-2)30(20-22)42-4)32-31(25)33(37)23-7-5-6-8-24(23)34(32)38/h5-14,19-20,35-36H,15-18H2,1-4H3 |
InChI-Schlüssel |
KKQFYAVZLHDHDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC(=C(C=C4)OC)OC)C(=O)C5=CC=CC=C5C3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


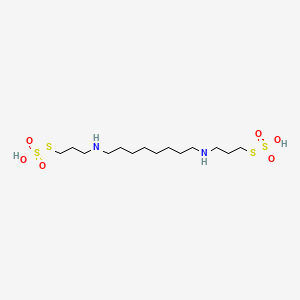

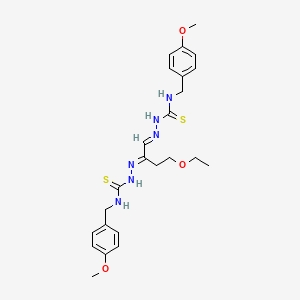
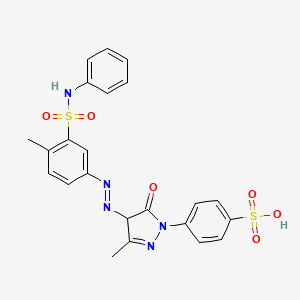

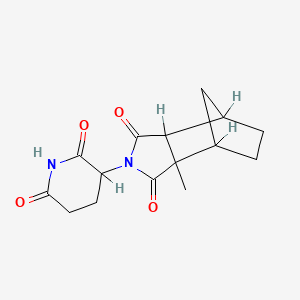
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
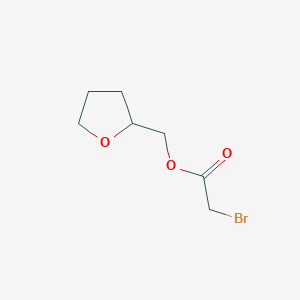

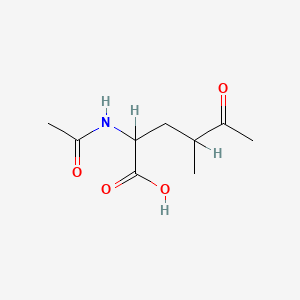

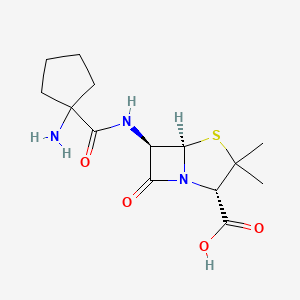
methanone](/img/structure/B12802724.png)
